(3-Hydroxyadamantan-1-yl)methyl acetate

Lipophilicity Organic Synthesis Intermediate Handling

(3-Hydroxyadamantan-1-yl)methyl acetate is a functionalized adamantane derivative characterized by a tertiary alcohol at the bridgehead position and a methyl acetate side chain. This compound serves primarily as a protected intermediate for the (3-hydroxyadamantan-1-yl)acetic acid scaffold, a key pharmacophore in DPP-4 inhibitors.

Molecular Formula C13H20O3
Molecular Weight 224.3 g/mol
CAS No. 84938-44-3
Cat. No. B3157435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxyadamantan-1-yl)methyl acetate
CAS84938-44-3
Molecular FormulaC13H20O3
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC12CC3CC(C1)CC(C3)(C2)O
InChIInChI=1S/C13H20O3/c1-9(14)16-8-12-3-10-2-11(4-12)6-13(15,5-10)7-12/h10-11,15H,2-8H2,1H3
InChIKeyTVHARAGBLXWMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Hydroxyadamantan-1-yl)methyl acetate (CAS 84938-44-3) for Pharmaceutical Research & Development


(3-Hydroxyadamantan-1-yl)methyl acetate is a functionalized adamantane derivative characterized by a tertiary alcohol at the bridgehead position and a methyl acetate side chain . This compound serves primarily as a protected intermediate for the (3-hydroxyadamantan-1-yl)acetic acid scaffold, a key pharmacophore in DPP-4 inhibitors [1]. Its specific substitution pattern enables precise molecular editing, making it a targeted building block rather than a generic fragment, and thus requires rigorous structural verification for use in GMP-grade synthesis.

Protected building block for DPP-4 inhibitor scaffold synthesis
Bridgehead alcohol and cleavable ester enable orthogonal synthetic control
Structural verification recommended for GMP-oriented synthesis workflows

Why (3-Hydroxyadamantan-1-yl)methyl acetate Cannot Be Replaced by Other Adamantane Intermediates


Simple in-class substitution fails because the compound's dual functionality—a sterically hindered, hydrogen-bond-donating tertiary alcohol and a cleavable methyl ester—is optimized for orthogonal synthetic steps . Unlike the free acid analog, which is charged at physiological pH and prone to intermolecular reactions, the acetate form provides non-ionic, organic-solvent-compatible handling and controlled release of the active moiety during synthesis [1]. Additionally, the 3-hydroxy substitution is critical for target binding in the final drug molecule, distinguishing it from non-hydroxylated adamantane esters that lack this polar contact [1]. These physicochemical differences directly impact synthetic route design, purity profiles, and regulatory compliance.

Free acid analog Charged at physiological pH, may interfere with orthogonal deprotection and coupling steps
Non-hydroxylated esters Lack the 3-hydroxy polar contact required for target engagement in DPP-4 inhibitor synthesis

Quantitative Differentiation of (3-Hydroxyadamantan-1-yl)methyl acetate for Procurement


Enhanced Lipophilicity Compared to the Free Acid for Improved Synthetic Handling

The methyl ester exhibits a significantly higher predicted partition coefficient (LogP) than its free acid counterpart, indicating superior solubility in organic solvents and improved compatibility with non-aqueous synthetic conditions. The target compound's LogP of 1.88 contrasts with the (3-hydroxyadamantan-1-yl)acetic acid's LogP of 1.24 , making the ester 4.4 times more lipophilic on a logarithmic scale.

Lipophilicity
Data to verify
LogP 1.88 vs 1.24
Δ +0.64
Supports organic-phase extraction and purification workflows
Predicted values; experimental verification recommended
Lipophilicity Organic Synthesis Intermediate Handling

Reduced Hydrogen Bond Donor Count for Protecting Group Strategy

Protection of the carboxylic acid as a methyl ester reduces the hydrogen bond donor count from 2 to 1, effectively suppressing undesired intermolecular interactions during amide bond formations. The free acid possesses 2 H-bond donors, while the ester analog reduces this to 1 . This structural feature is crucial for preventing side reactions when the hydroxyl group is intended to be the sole nucleophile.

H-Bond Donors
Class-level
1 HBD vs 2
1 fewer donor
Fewer donors may limit competitive H-bonding in coupling steps
Structural inference; confirm under reaction conditions
Protecting Group Chemistry Hydrogen Bonding Peptide Synthesis

Lower Polar Surface Area (tPSA) Facilitates Improved Membrane Permeability in Prodrug Design

The target compound's topological polar surface area (tPSA) is 46.53 Ų, significantly lower than the 58 Ų of the free acid . This 11.47 Ų reduction suggests a measurable advantage for passive membrane permeation if the compound is used as a prodrug moiety, as a tPSA below 60 Ų is generally associated with good oral absorption in drug discovery.

Topological PSA
Data to verify
tPSA 46.53 Ų vs 58 Ų
Δ −11.47 Ų
May indicate improved passive permeation in prodrug research
Predicted tPSA; empirical permeability data needed
Drug Design Permeability Prodrug

Procurement-Specific Application Scenarios for (3-Hydroxyadamantan-1-yl)methyl acetate


GMP Intermediate for Saxagliptin and DPP-4 Inhibitor Synthesis

The primary application is as a protected precursor to (3-hydroxyadamantan-1-yl)acetic acid. In the patented synthesis of Saxagliptin, the adamantyl glycine core is constructed from this scaffold . The methyl ester allows for controlled deprotection under mild conditions after the formation of the key amide bond, ensuring the integrity of the sensitive 3-hydroxyl group . Procurement specifications should thus include a certificate of analysis for purity (≥97%) and a low heavy metal profile to meet pharmaceutical intermediate requirements.

Probing Steric and Electronic Effects in Adamantane-Based Catalysis

Due to the rigid cage structure and distinct electronic environment created by the 3-hydroxy substituent, this compound is used in catalytic studies to evaluate steric and electronic contributions in transition metal-catalyzed reactions . Its specific physical-chemical properties, such as its LogP and tPSA, make it a well-characterized model substrate for developing new C-H functionalization methodologies on bridgehead carbons.

Design of CNS-Penetrant Prodrugs

The reduced tPSA and increased LogP of the methyl ester, compared to the corresponding acid, make it a candidate for CNS drug design where passive blood-brain barrier penetration is desired. Researchers use this synthon to temporarily mask the polar carboxylate, enhancing brain uptake, before it is hydrolyzed to the active species . This application is directly supported by the quantitative physical-chemical data .

Application
Selection Property
Validation Focus
DPP-4 inhibitor intermediate synthesis (e.g., Saxagliptin route)
Protected scaffold with orthogonal ester and hydroxyl functionality
Purity specification and heavy metal impurity profiling
Steric/electronic probing in catalysis
Defined lipophilicity, polar surface area, and rigid cage structure
Physicochemical characterization and reaction condition screening
CNS prodrug design research
Lower polar surface area and enhanced lipophilicity profile
In vitro permeability and brain exposure model interpretation
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